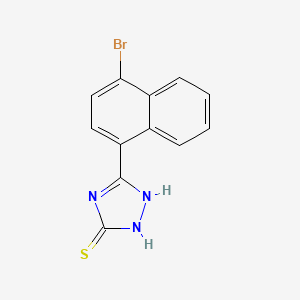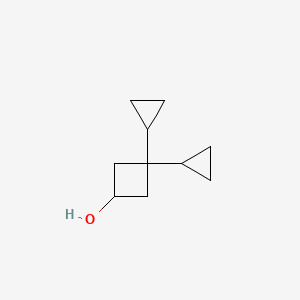
3,3-Dicyclopropylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dicyclopropylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with two cyclopropyl groups and a hydroxyl group. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The unique structure of this compound imparts interesting chemical properties and reactivity, making it a subject of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclopropanation of alkenes using carbenes or carbenoids, such as the Simmons-Smith reaction, which involves the reaction of an alkene with a zinc-copper couple and diiodomethane . The cyclopropyl groups can be introduced through the reaction of cyclopropylcarbinyl derivatives with appropriate reagents.
Industrial Production Methods
Industrial production of 3,3-Dicyclopropylcyclobutan-1-ol may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dicyclopropylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
3,3-Dicyclopropylcyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with cyclopropyl and cyclobutane rings.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dicyclopropylcyclobutan-1-ol involves its interaction with molecular targets through its hydroxyl group and cyclopropyl rings. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopropyl rings can interact with hydrophobic regions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcyclobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclobutanol: Contains a hydroxyl group but lacks the cyclopropyl substituents, resulting in different reactivity and properties.
Cyclopropylmethanol: Contains a cyclopropyl group and a hydroxyl group but lacks the cyclobutane ring.
Uniqueness
3,3-Dicyclopropylcyclobutan-1-ol is unique due to the presence of both cyclopropyl groups and a hydroxyl group on a cyclobutane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,3-dicyclopropylcyclobutan-1-ol |
InChI |
InChI=1S/C10H16O/c11-9-5-10(6-9,7-1-2-7)8-3-4-8/h7-9,11H,1-6H2 |
InChI Key |
LBVHMVKEMKEJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC(C2)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
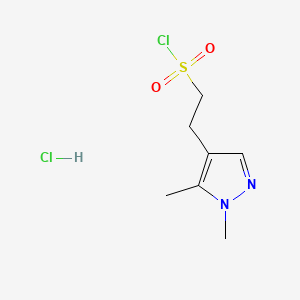
![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
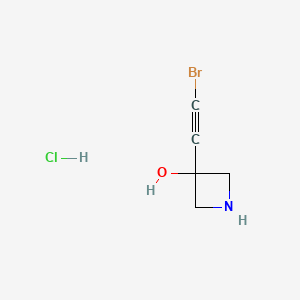
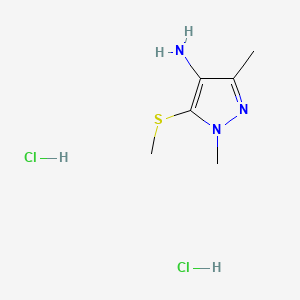

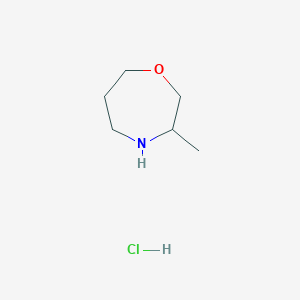
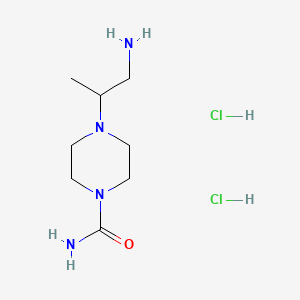
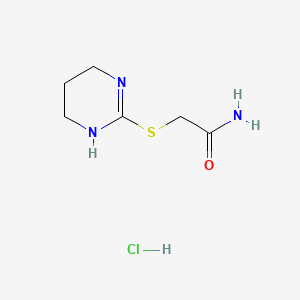
![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)
